Cas no 1342015-45-5 (2,8-Dichloro-6-fluoroquinoline)
2,8-Dichloro-6-fluoroquinoline Chemical and Physical Properties
Names and Identifiers
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- 2,8-dichloro-6-fluoroquinoline
- 2,8-Dichloro-6-fluoroquinoline
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- MDL: MFCD19678345
- Inchi: 1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H
- InChI Key: JPAVBPLAMYQBHF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=CC=C(N=C21)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 191
- XLogP3: 3.9
- Topological Polar Surface Area: 12.9
2,8-Dichloro-6-fluoroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D475258-10mg |
2,8-Dichloro-6-fluoroquinoline |
1342015-45-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475258-50mg |
2,8-Dichloro-6-fluoroquinoline |
1342015-45-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D475258-100mg |
2,8-Dichloro-6-fluoroquinoline |
1342015-45-5 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-258237-0.05g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 0.05g |
$75.0 | 2024-06-18 | |
| Enamine | EN300-258237-0.1g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 0.1g |
$111.0 | 2024-06-18 | |
| Enamine | EN300-258237-0.25g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 0.25g |
$159.0 | 2024-06-18 | |
| Enamine | EN300-258237-0.5g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 0.5g |
$251.0 | 2024-06-18 | |
| Enamine | EN300-258237-1.0g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 1.0g |
$321.0 | 2024-06-18 | |
| Enamine | EN300-258237-2.5g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 2.5g |
$629.0 | 2024-06-18 | |
| Enamine | EN300-258237-5.0g |
2,8-dichloro-6-fluoroquinoline |
1342015-45-5 | 95% | 5.0g |
$929.0 | 2024-06-18 |
2,8-Dichloro-6-fluoroquinoline Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2,8-Dichloro-6-fluoroquinoline
Recent Advances in the Application of 2,8-Dichloro-6-fluoroquinoline (CAS: 1342015-45-5) in Chemical Biology and Pharmaceutical Research
The compound 2,8-Dichloro-6-fluoroquinoline (CAS: 1342015-45-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold, characterized by its unique halogen substitution pattern, has demonstrated promising biological activities, particularly in antimicrobial and anticancer research. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, leveraging its structural features for targeted molecular interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 2,8-Dichloro-6-fluoroquinoline derivatives against multidrug-resistant bacterial strains. The research team synthesized a series of analogs and evaluated their efficacy against ESKAPE pathogens, revealing potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. Molecular docking studies suggested that the chloro and fluoro substituents at positions 2, 6, and 8 play crucial roles in binding to bacterial DNA gyrase, providing structural insights for further optimization.
In oncology research, 2,8-Dichloro-6-fluoroquinoline has emerged as a valuable scaffold for developing kinase inhibitors. A recent Nature Communications article (2024) reported its incorporation into novel dual-specificity tyrosine-regulated kinase (DYRK) inhibitors, showing exceptional selectivity profiles. The compound's ability to form stable hydrogen bonds with key amino acid residues in the ATP-binding pocket, combined with its optimal lipophilicity (clogP = 2.8), contributed to improved blood-brain barrier penetration in preclinical models of glioblastoma.
The synthetic accessibility of 2,8-Dichloro-6-fluoroquinoline has also been enhanced through recent methodological advances. A 2024 Organic Letters publication described a palladium-catalyzed cross-coupling protocol that enables efficient functionalization at the 4-position, expanding the structural diversity accessible from this core. This development is particularly significant for structure-activity relationship studies, allowing rapid generation of analogs for biological evaluation.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed previous challenges associated with the compound's metabolic stability. A 2023 study in Drug Metabolism and Disposition identified the major metabolic pathways and proposed structural modifications that significantly improved oral bioavailability (from 15% to 68% in rodent models) while maintaining target engagement.
Looking forward, the unique properties of 2,8-Dichloro-6-fluoroquinoline position it as a privileged structure in medicinal chemistry. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a fluorescent probe for biological imaging, leveraging its intrinsic photophysical properties. The compound's versatility across multiple therapeutic areas and its potential for further structural optimization make it a compelling subject for ongoing research in chemical biology and drug discovery.
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